molecular formula C20H18FN5O5 B2431741 N-(3,5-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052606-08-2

N-(3,5-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2431741
CAS No.: 1052606-08-2
M. Wt: 427.392
InChI Key: YRIQNYYRZFVXLA-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a dimethoxyphenyl group, and a tetrahydropyrrolo[3,4-d][1,2,3]triazole core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O5/c1-30-14-7-12(8-15(9-14)31-2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-5-3-11(21)4-6-13/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIQNYYRZFVXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the 3,5-dimethoxyphenyl and 4-fluorophenyl intermediates, followed by their coupling with the tetrahydropyrrolo[3,4-d][1,2,3]triazole core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
  • N-(3,5-dimethoxyphenyl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Uniqueness

N-(3,5-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide stands out due to its unique combination of functional groups and structural features. The presence of both fluorophenyl and dimethoxyphenyl groups, along with the tetrahydropyrrolo[3,4-d][1,2,3]triazole core, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C23H24FN3O4
  • Molecular Weight : 427.4 g/mol
  • CAS Number : 1052610-23-7

The compound is believed to exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes related to disease processes.
  • Interaction with Cellular Receptors : The presence of the dimethoxyphenyl and fluorophenyl groups suggests potential interactions with various receptors.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

Antiparasitic Activity

Research indicates that compounds with similar structural motifs exhibit significant antiparasitic properties. For instance:

  • Plasmodium falciparum : Compounds in this class have shown promising EC50 values (effective concentration for 50% inhibition) against malaria parasites. For example:
CompoundEC50 (μM)Reference
Compound A0.23
Compound B2.25

Cytotoxicity Studies

Cytotoxicity against various cell lines has been assessed:

  • Human Hepatocellular Carcinoma (HepG2) : The compound demonstrated varying levels of cytotoxicity with EC50 values greater than 40 μM in some cases.
Cell LineEC50 (μM)Reference
HepG2>40

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiparasitic Efficacy :
    A study highlighted the structural modifications that enhance antiparasitic activity while maintaining metabolic stability. The introduction of polar functionalities was crucial for improving solubility without compromising efficacy against Plasmodium species .
  • Metabolic Stability :
    The compound's metabolic stability was assessed using human liver microsomes. Results indicated that certain substitutions improved stability significantly compared to parent compounds .
  • In Vivo Studies :
    Preliminary in vivo studies suggest that the compound may exhibit anti-inflammatory properties alongside its antiparasitic effects. However, further investigation is required to confirm these findings and elucidate mechanisms of action.

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